molecular formula C8H16ClNO3 B068524 SCH-50911 free base CAS No. 160415-07-6

SCH-50911 free base

Katalognummer B068524
CAS-Nummer: 160415-07-6
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: SEYCKMQSPUVYEF-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SCH-50911 is a selective GABA B antagonist . Its main applications are in pharmacology research . It also acts as an anticonvulsant under normal conditions . The molecular formula of SCH-50911 is C8H15NO3 .


Molecular Structure Analysis

The IUPAC name of SCH-50911 is 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid . The InChI string is InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 . The molecular weight is 173.21 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of SCH-50911 is 173.21 g/mol . It has a molar refractivity of 43.6±0.3 cm^3 . The polar surface area is 59 Å^2 .

Wissenschaftliche Forschungsanwendungen

GABA B Antagonist

SCH-50911 is a selective GABA B antagonist . This means it can block the action of GABA (gamma-aminobutyric acid), a major inhibitory neurotransmitter in the brain, on the GABA B receptor. This property makes it a valuable tool in pharmacology research .

Anticonvulsant

SCH-50911 also acts as an anticonvulsant under normal conditions . This means it can prevent or reduce the severity of epileptic fits or other convulsions. This makes it potentially useful in the treatment of epilepsy and other conditions characterized by recurrent seizures .

GHB Overdose Treatment

SCH-50911 has been found to quickly and effectively reverse the symptoms of GHB (gamma-hydroxybutyric acid) overdose in mice . In one experiment, mice were given a lethal dose of GHB followed by varying doses of SCH-50911. At the two higher doses of the antagonist, 90% of the mice survived, compared to 100% lethality in the control group .

Potential GHB Antidote

Given its ability to reverse GHB overdose symptoms, SCH-50911 is a promising candidate as a GHB antidote for human use . It might also be useful for treating overdoses of other GABA B agonists such as Baclofen .

Withdrawal Syndrome Inducer

SCH-50911 induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal . This means that while SCH-50911 is likely to be a useful antidote for GHB overdose in non-addicted individuals, its use in people who are dependent on GHB or its analogues could be potentially dangerous as it might precipitate acute withdrawal symptoms .

Potential Seizure Precipitant

SCH-50911 can precipitate convulsions in GHB-dependent animals . This suggests that additional anticonvulsants such as diazepam would most likely be required to counteract the risk of life-threatening seizures if SCH-50911 is used in GHB-dependent individuals .

Wirkmechanismus

Target of Action

SCH 50911 is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

SCH 50911 acts by competitively inhibiting the binding of GABA to the GABA B receptor . It displays an IC50 of 1.1 μM at GABA B, which is approximately 60 times that of CGP 35348 . This inhibition prevents the normal inhibitory actions of GABA, leading to an increase in neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by SCH 50911 is the GABAergic pathway. By antagonizing the GABA B receptor, SCH 50911 reduces the inhibitory effects of GABA, leading to increased neuronal activity . This can affect various downstream effects, such as inducing acute withdrawal syndrome in GHB-dependent rats .

Pharmacokinetics

It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively.

Result of Action

The primary result of SCH 50911’s action is an increase in neuronal activity due to the reduction of GABA’s inhibitory effects . This can have various effects depending on the context. For example, SCH 50911 has been found to act as an anticonvulsant under normal conditions . It also induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

Eigenschaften

IUPAC Name

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYCKMQSPUVYEF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CO[C@H](CN1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336120
Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SCH-50911 free base

CAS RN

733717-87-8, 160415-07-6
Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733717-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCH-50911 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733717878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-5,5-Dimethyl-2-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160415-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCH-50911 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13OB0KEU61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SCH-50911 free base
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SCH-50911 free base
Reactant of Route 3
SCH-50911 free base
Reactant of Route 4
SCH-50911 free base
Reactant of Route 5
SCH-50911 free base
Reactant of Route 6
SCH-50911 free base

Q & A

Q1: How does SCH 50911 interact with GABAB receptors?

A1: SCH 50911 acts as a competitive antagonist at GABAB receptors. [] It binds to the receptor, preventing the endogenous agonist, GABA, from binding and activating the receptor. []

Q2: What are the downstream effects of SCH 50911's antagonism of GABAB receptors?

A2: Antagonizing GABAB receptors with SCH 50911 can have diverse effects depending on the brain region and neuronal circuits involved. Some key effects include:

  • Enhanced GABA release: SCH 50911 has been shown to increase the release of GABA from nerve terminals by blocking the inhibitory effects of GABAB autoreceptors. [, ]
  • Increased glutamate release: Research indicates that SCH 50911 can potentiate the release of glutamate, the primary excitatory neurotransmitter in the brain, likely through indirect mechanisms involving GABAergic interneurons. []
  • Modulation of dopamine release: Studies suggest that SCH 50911 can influence dopamine release in specific brain regions, such as the nucleus accumbens, potentially contributing to its effects on reward-related behaviors. []
  • Suppression of absence seizures: SCH 50911 has demonstrated significant anti-absence activity in animal models, suggesting a potential therapeutic role in treating absence seizures. []

Q3: What is the molecular formula and weight of SCH 50911?

A3: The molecular formula of SCH 50911 is C10H20ClNO3, and its molecular weight is 237.72 g/mol. []

Q4: Is there any spectroscopic data available for SCH 50911?

A4: While the provided research excerpts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize the structure of compounds like SCH 50911.

Q5: Has SCH 50911 been investigated in clinical trials?

A5: While the provided research highlights the potential therapeutic benefits of GABAB receptor antagonists like SCH 50911, particularly for conditions like absence seizures, [] there's no mention of SCH 50911 progressing to clinical trials in these excerpts.

Q6: What in vitro and in vivo models have been used to study SCH 50911?

A6: The research showcases the use of various models to investigate SCH 50911's effects:

  • Rat neocortical slices: This in vitro model was employed to assess SCH 50911's ability to block baclofen-induced inhibition of GABA release, demonstrating its antagonist activity at GABAB autoreceptors. [, , , ]
  • Guinea pig trachea: Researchers used this model to demonstrate SCH 50911's competitive antagonism of baclofen-induced tracheal relaxation, confirming its GABAB receptor blocking activity. []
  • Lethargic (lh/lh) mice: This genetic mouse model of absence seizures was utilized to evaluate the anti-absence properties of SCH 50911, revealing its potent ability to suppress seizures. []
  • Rodent models of anxiety and depression: Studies explored the potential anxiolytic and antidepressant effects of SCH 50911 using behavioral paradigms like the elevated plus maze and forced swim test. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.